1-O-Hexadecyl-2-acetyl-sn-glycero-3 is a phospholipid compound that plays a significant role in various biological processes, particularly in the context of platelet-activating factor (PAF) biosynthesis. It is classified as an alkyl acylglycerol and is known for its involvement in cellular signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and inflammatory conditions.
1-O-Hexadecyl-2-acetyl-sn-glycero-3 belongs to the class of phospholipids, specifically categorized as alkyl acylglycerols. Its structure includes a long-chain fatty acid (hexadecyl) attached to a glycerol backbone with an acetyl group at the second position.
The synthesis of 1-O-hexadecyl-2-acetyl-sn-glycero-3 can be achieved through several methods, including:
The chemical synthesis typically requires precise control of reaction conditions such as temperature and pH to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the synthesized product .
The molecular structure of 1-O-hexadecyl-2-acetyl-sn-glycero-3 consists of:
This structure can be represented as follows:
The molecular weight of 1-O-hexadecyl-2-acetyl-sn-glycero-3 is approximately 358.6 g/mol, with a CAS number of 77133-35-8. It appears as a waxy solid and is soluble in organic solvents like ethanol and acetone .
1-O-Hexadecyl-2-acetyl-sn-glycero-3 participates in several biochemical reactions, notably:
The reactions involving this compound are often monitored using chromatographic techniques to analyze product formation and substrate consumption .
The mechanism of action for 1-O-hexadecyl-2-acetyl-sn-glycero-3 primarily involves its role as a precursor in the biosynthesis of PAF. Upon conversion, it activates specific receptors on cell membranes, leading to signal transduction pathways that mediate inflammatory responses and platelet activation.
Research indicates that this compound can stimulate differentiation in certain cell lines, such as HL-60 cells, suggesting its role in modulating cellular functions .
1-O-Hexadecyl-2-acetyl-sn-glycero-3 exhibits properties typical of phospholipids, including amphiphilic characteristics due to its hydrophobic tail and hydrophilic head group. This property facilitates its incorporation into biological membranes.
1-O-Hexadecyl-2-acetyl-sn-glycero-3 has several applications in scientific research:
This compound continues to be an important subject of study due to its diverse biological activities and potential therapeutic applications.
The core structure of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) features a glycerol backbone with strict regioselective modifications:
This architecture generates an amphipathic molecule with a calculated logP of 7.33 [1]. The sn-glycero-3-phosphocholine motif creates a curved molecular geometry that facilitates insertion into lipid bilayers and interaction with the hydrophobic pocket of the PAF receptor (PAFR) [9]. The ether linkage at sn-1 enhances metabolic stability compared to ester-linked phospholipids, prolonging its half-life in biological systems [3].
Table 1: Molecular Characteristics of C16-PAF
Property | Value/Description | Significance |
---|---|---|
Systematic Name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | Standardized IUPAC nomenclature |
Molecular Formula | C₂₆H₅₄NO₇P | Determines exact mass (523.36379 Da) [1] |
Bond Type (sn-1) | Ether linkage (1-O-hexadecyl) | Metabolic stability, membrane integration |
Functional Group (sn-2) | Acetyl ester | PAF receptor recognition site |
Headgroup (sn-3) | Phosphocholine | Electrostatic interactions, solubility |
Spatial Configuration | sn-glycerol stereochemistry | Biological activity specificity [3] |
The sn-3 stereochemical designation denotes phosphocholine attachment to glycerol’s third carbon, creating a chiral center at C2. This absolute configuration (R-stereochemistry) is mandatory for receptor recognition and signal transduction:
C16-PAF biosynthesis occurs via two enzymatic routes with distinct physiological roles:
Table 2: Biosynthetic Pathways for C16-PAF
Pathway | Key Enzymes | Substrates | Physiological Context |
---|---|---|---|
Remodeling | PLA2 → LPCAT | Alkyl-phosphatidylcholine → Lyso-PAF | Inflammation, cell activation [9] |
De Novo | Acetyltransferase → CDP-choline:alkylacetyl-glycerol cholinephosphotransferase | Alkyl-acetyl-glycerol + CDP-choline | Tonic signaling, homeostasis [9] |
Semi-synthetic analogs are generated through controlled oxidation of low-density lipoprotein (LDL). When LDL undergoes Cu²⁺-mediated oxidation, 30% of PAF-like bioactivity derives from authentic C16-PAF, while >50% arises from sn-2 butanoyl analogs (e.g., 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) [7]. These analogs exhibit reduced PAFR affinity but contribute to chronic inflammation in atherosclerosis. Semi-synthesis also produces antagonists like 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho-(N,N,N-trimethyl)-hexanolamine, which inhibits PAFR-dependent oxidative burst in monocytes [4].
The sn-1 alkyl chain length (C16 vs. C18) dictates functional specificity through:
Table 3: Functional Consequences of sn-1 Chain Length Variation
Property | C16-PAF (1-O-Hexadecyl) | C18-PAF (1-O-Octadecyl) | Biological Impact |
---|---|---|---|
Hydrophobic Length | ~21.1 Å | ~23.5 Å | Differential membrane partitioning [8] |
PAFR Binding Affinity | High (EC₅₀ 0.3–1 nM) | Moderate (EC₅₀ 3–10 nM) | Selective receptor activation |
Apoptotic Signaling | Caspase-7 activation (intracellular) | Caspase-independent death | Neuronal survival dichotomy [3] [8] |
In Vivo Distribution | Predominant in plasma (60–70% of total PAF) | Enriched in CSF (neuroinflammation) [6] | Tissue-specific signaling microenvironments |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7